molecular formula C8H5N3 B580303 6-(Cyanomethyl)nicotinonitrile CAS No. 1000516-33-5

6-(Cyanomethyl)nicotinonitrile

Cat. No.: B580303
CAS No.: 1000516-33-5
M. Wt: 143.149
InChI Key: XPIUYPRKILGRTK-UHFFFAOYSA-N
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Description

6-(Cyanomethyl)nicotinonitrile is an organic compound with the molecular formula C8H5N3 It is a derivative of nicotinonitrile, characterized by the presence of a cyanomethyl group attached to the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyanomethyl)nicotinonitrile can be achieved through several methods. One common approach involves the three-component Dimroth reaction, which includes the condensation of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . This method yields nicotinonitrile derivatives in fair to good yields.

Another method involves the reaction of 3-cyano-(2H)-pyridones with nucleophilic reagents such as secondary heterocyclic amines and sodium methoxide . This reaction typically proceeds under mild conditions and provides the desired product in excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Cyanomethyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of nicotinonitrile.

    Reduction: Amino derivatives of nicotinonitrile.

    Substitution: Substituted nicotinonitrile derivatives with various functional groups.

Scientific Research Applications

6-(Cyanomethyl)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Cyanomethyl)nicotinonitrile involves its interaction with molecular targets through its nitrile and cyanomethyl groups. These functional groups can form hydrogen bonds and participate in nucleophilic and electrophilic interactions, affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyano-2-pyridineacetonitrile
  • 6-(Cyanomethyl)pyridine-3-carbonitrile
  • 2-Pyridineacetonitrile, 5-cyano-

Uniqueness

6-(Cyanomethyl)nicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

6-(cyanomethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-3-8-2-1-7(5-10)6-11-8/h1-2,6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIUYPRKILGRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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